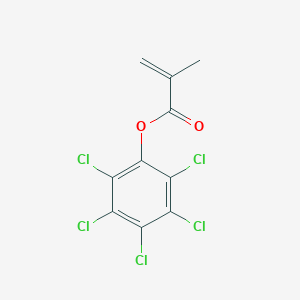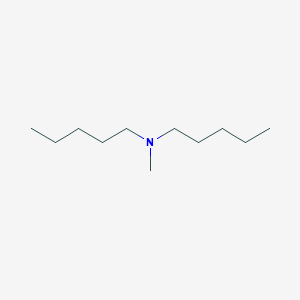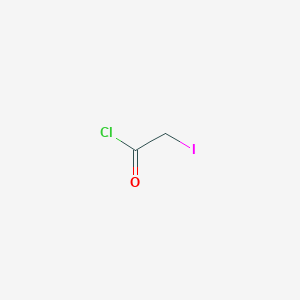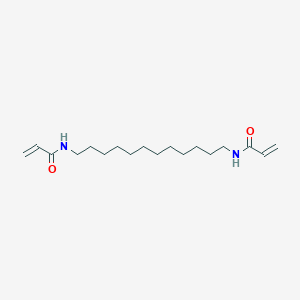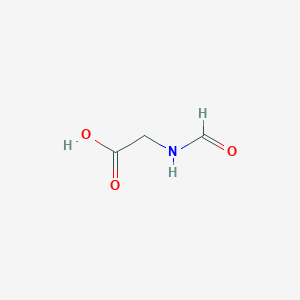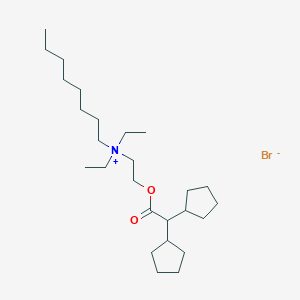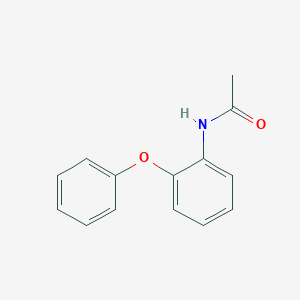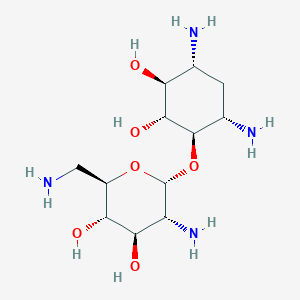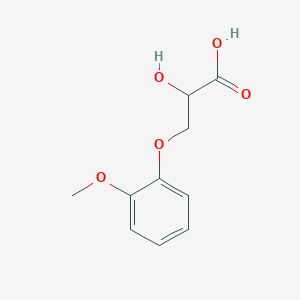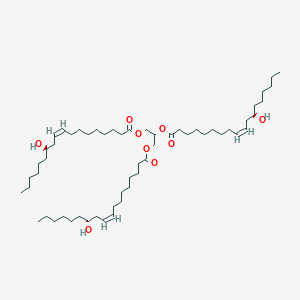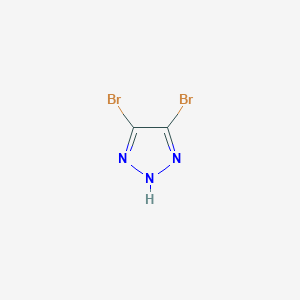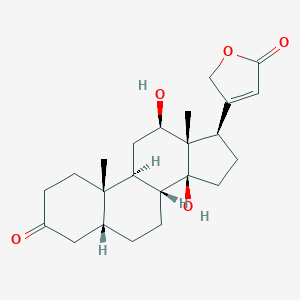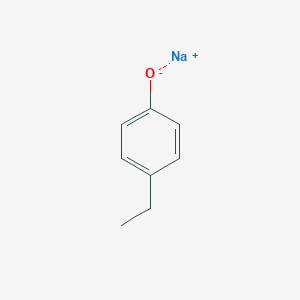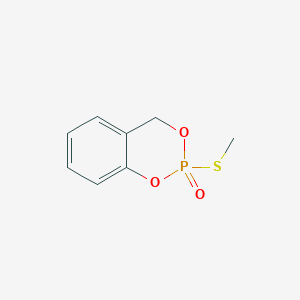
2-Methylthio-4H-1,3,2-benzodioxaphosphorin 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylthio-4H-1,3,2-benzodioxaphosphorin 2-oxide, commonly known as MBO, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. MBO is a phosphorin oxide derivative that has been synthesized and studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
MBO has been studied for its potential applications in scientific research. One of the main applications of MBO is as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. MBO has been shown to selectively detect ROS in living cells and can be used to study the role of ROS in various biological processes.
MBO has also been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, MBO has been shown to induce apoptosis in cancer cells through the activation of caspases.
Mecanismo De Acción
The mechanism of action of MBO is not fully understood, but it is believed to involve the generation of ROS. MBO reacts with ROS to form a fluorescent product, which can be detected in cells. Additionally, MBO has been shown to induce the formation of ROS in cancer cells, leading to apoptosis.
Efectos Bioquímicos Y Fisiológicos
MBO has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, MBO has been shown to inhibit the activity of butyrylcholinesterase, another enzyme involved in the breakdown of acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MBO in lab experiments is its selectivity for ROS. MBO can be used to specifically detect ROS in cells, allowing for the study of their role in various biological processes. Additionally, MBO has been shown to have anti-cancer properties, making it a potential candidate for cancer therapy.
One limitation of using MBO in lab experiments is its toxicity. MBO has been shown to be toxic to cells at high concentrations, which can limit its use in certain studies. Additionally, the synthesis of MBO can be challenging and time-consuming, which can also limit its use in lab experiments.
Direcciones Futuras
There are several possible future directions for research on MBO. One direction is the development of MBO-based fluorescent probes for the detection of ROS in vivo. Another direction is the further study of MBO as an anti-cancer agent, including the development of MBO-based cancer therapies. Additionally, the mechanism of action of MBO could be further elucidated to better understand its biochemical and physiological effects.
Métodos De Síntesis
The synthesis of MBO involves the reaction of 2-methylthio-1,3,2-benzodioxaphosphole with oxygen in the presence of a catalyst. This reaction results in the formation of MBO, which can be purified through column chromatography. The purity of MBO can be confirmed through NMR spectroscopy and mass spectrometry.
Propiedades
Número CAS |
18865-25-3 |
|---|---|
Nombre del producto |
2-Methylthio-4H-1,3,2-benzodioxaphosphorin 2-oxide |
Fórmula molecular |
C8H9O3PS |
Peso molecular |
216.2 g/mol |
Nombre IUPAC |
2-methylsulfanyl-4H-1,3,2λ5-benzodioxaphosphinine 2-oxide |
InChI |
InChI=1S/C8H9O3PS/c1-13-12(9)10-6-7-4-2-3-5-8(7)11-12/h2-5H,6H2,1H3 |
Clave InChI |
GOAOHVJAXBHBBP-UHFFFAOYSA-N |
SMILES |
CSP1(=O)OCC2=CC=CC=C2O1 |
SMILES canónico |
CSP1(=O)OCC2=CC=CC=C2O1 |
Sinónimos |
2-methylthio-4H-1,3,2-benzodioxaphosphorin 2-oxide MTBO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



